Tris(dimethylamino)chlorosilane
Description
Contextualization within Organosilicon Chemistry
Tris(dimethylamino)chlorosilane belongs to the class of organosilicon compounds known as chlorosilanes, which are fundamental building blocks in synthetic organosilicon chemistry. google.com These compounds are characterized by the presence of at least one silicon-chlorine bond. Chlorosilanes, particularly those with additional functional groups, are highly valued for their bifunctional nature, offering different reactivities that can be exploited for the synthesis of a wide range of materials. google.com
The presence of three dimethylamino groups ((CH₃)₂N) attached to the central silicon atom, alongside a reactive chlorine atom, places this compound within the sub-category of aminosilanes. This structure makes it a useful reagent and intermediate. The silicon-chlorine bond provides a reactive site for nucleophilic substitution, while the dimethylamino groups influence the electronic properties and steric environment of the silicon center.
Significance in Precursor Chemistry and Advanced Materials Science
The primary significance of this compound and related aminosilanes lies in their application as precursors for the deposition of thin films, a critical process in advanced materials science and particularly in the semiconductor industry. sigmaaldrich.comarchivemarketresearch.com Organosilicon compounds with high volatility and thermal stability are sought after for chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. sigmaaldrich.comsigmaaldrich.com These methods are used to create ultra-thin films of materials like silicon nitride (SiNₓ), silicon oxide (SiO₂), and silicon carbonitride (SiCN) with precise thickness and composition. gelest.comresearchgate.net
Tris(dimethylamino)silane (B81438) (TDMAS), a closely related compound, is widely used as a precursor for depositing silicon-containing films for applications in solar cells, semiconductors, and batteries. sigmaaldrich.comsigmaaldrich.com The selection of a precursor is crucial for ALD and CVD processes, requiring a molecule with sufficient reactivity to form the desired film, yet stable enough for safe handling and delivery to the reaction chamber. gelest.com Aminosilanes are often favored in these processes, and the development of single-source precursors simplifies and enhances the controllability of the deposition process. researchgate.net For instance, silicon nitride films, essential in microelectronics, are manufactured using state-of-the-art semiconductor techniques where the choice of precursor is a key determinant of the final film's properties. tedpella.comgelest.com
Applications of Aminosilane (B1250345) Precursors in Materials Deposition
| Precursor Type | Deposition Method | Deposited Film | Application Area | Source |
|---|---|---|---|---|
| Tris(dimethylamino)silane (TDMAS) | Vapor Deposition | Silicon-containing thin films | Solar cells, fuel cell catalysts, semiconductors | sigmaaldrich.comsigmaaldrich.com |
| Tris(dimethylamino)silane (TDMAS) | Atomic Layer Deposition (ALD) | Silicon oxynitride, carbonitride, nitride, oxide | Microelectronics | sigmaaldrich.comgelest.com |
| Aminosilanes (general) | Chemical Vapor Deposition (CVD) | Covalently bonded monolayers | Surface modification, biosensors | nih.gov |
| Tris(diethylamino)silane | Remote Plasma Enhanced CVD (RPECVD) | Silicon Carbonitride (a-Si:C:N:H) | Functional coatings | researchgate.net |
| Tris(dimethylamino)methylsilane (TDMAMS) | Area-Selective ALD | Inhibitor layer for ZnO deposition | Patterned film growth | tue.nl |
Research Trajectory and Unaddressed Challenges Pertaining to the Compound
The research trajectory for this compound and its analogues is driven by the increasing demands of the electronics industry for higher-performance materials. archivemarketresearch.com A significant trend is the focus on developing higher purity, "electronic grade" versions of these precursors to meet the stringent requirements of advanced semiconductor manufacturing. google.comsigmaaldrich.com Research efforts also explore the synthesis routes to improve yield and stability. google.com
However, several challenges remain. The catalytic dissociation of related aminosilanes on hot metal surfaces has been a subject of fundamental research to better understand and control the deposition processes. nih.gov Practical and economic challenges also exist, including fluctuations in the prices of raw materials, the need to adhere to stringent environmental regulations, and safety considerations associated with handling and storage. archivemarketresearch.com Furthermore, there is ongoing competition from alternative precursor materials that may offer advantages in cost, stability, or deposition characteristics. archivemarketresearch.com The thermal stability of these silane (B1218182) layers is another critical parameter under investigation, as it directly impacts their effectiveness in high-temperature deposition processes. tue.nl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZCZVGQEADVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](N(C)C)(N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18ClN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065410 | |
| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13307-05-6 | |
| Record name | 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13307-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013307056 | |
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| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl- | |
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| Record name | 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Design
Established Synthetic Pathways for Tris(dimethylamino)chlorosilane
The foundational methods for synthesizing this compound primarily rely on the principles of substitution chemistry, targeting silicon halide precursors.
The most common and established method for preparing this compound involves the substitution reaction of a silicon halide with a secondary amine, specifically dimethylamine (B145610). google.com In this process, the chlorine atoms attached to the silicon center are replaced by dimethylamino groups. A typical precursor for this reaction is a chlorosilane such as trichlorosilane (B8805176) (SiHCl₃) or silicon tetrachloride (SiCl₄). google.comwikipedia.org
The general reaction can be represented as the interaction between a halosilane and dimethylamine, leading to the formation of an aminohalosilane intermediate. google.com For instance, reacting trichlorosilane with dimethylamine results in the substitution of its chlorine atoms. google.com This method is a cornerstone in the production of aminosilane (B1250345) derivatives. google.com
A typical reaction scheme is as follows: SiCl₄ + 6(CH₃)₂NH → ClSi(N(CH₃)₂)₃ + 3(CH₃)₂NH₂Cl
This pathway highlights the direct replacement of chloro ligands with dimethylamino groups, a fundamental transformation in organosilicon chemistry.
To drive the substitution reaction towards completion and improve the yield of this compound, chlorine acceptors are often employed. google.com These agents react with the hydrogen chloride (HCl) byproduct that forms during the reaction between the silicon halide and the amine, or they can be used as part of the amine source itself.
In one optimized process, a chlorine-receiving agent is used in conjunction with dimethylamino chloride and trichlorosilane. google.com The chlorine acceptor effectively sequesters the chlorine, preventing side reactions and pushing the equilibrium towards the desired product. This strategy is crucial for achieving high conversion rates. For example, in some syntheses, n-butyllithium has been used, where it reacts with dimethylamine to form lithium dimethylamide in situ, which then reacts with the chlorosilane. google.com The lithium cation acts as a chlorine acceptor by forming lithium chloride.
The use of such acceptors is a key optimization that enhances the efficiency of the synthesis by managing the reaction byproducts. google.com
Advanced Synthetic Strategies and Process Optimization
Recent advancements in the synthesis of this compound have focused on improving reaction control, stability, and efficiency through innovative process optimization techniques.
Maintaining a stable reaction temperature is critical, as the synthesis is an exothermic process. google.com A significant advancement involves the use of liquid reagents over gaseous ones to better control the reaction environment. For example, using liquid dimethylamino chloride instead of gaseous dimethylamine as a reactant helps to ensure the temperature of the reaction system remains relatively stable. google.com This approach mitigates the risks associated with the outgassing of solvents or reactants, which can lead to temperature fluctuations and affect the reaction's stability and outcome. google.com
| Parameter | Reagent State | Advantage |
| Reaction Control | Liquid (e.g., dimethylamino chloride) | Enhanced thermal stability and control. google.com |
| Reaction Control | Gas (e.g., dimethylamine) | Can lead to temperature instability. google.com |
This interactive table summarizes the advantages of using liquid reagents for reaction stability.
The molar ratio of the reactants—the silicon halide, the amine source, and the chlorine acceptor—profoundly influences both the rate of reaction and the final conversion percentage. Careful control over the stoichiometry is essential to maximize the yield of this compound while minimizing the formation of partially substituted byproducts or other impurities.
Optimizing reaction conditions, such as temperature and pressure, in conjunction with the stoichiometric ratios, can further enhance the conversion rate. For example, conducting the substitution reaction at a temperature of 80-90°C and a pressure of 50-80 KPa can help to fully utilize the heat generated by the exothermic reaction, promoting the formation of the desired product. google.com
| Reaction Parameter | Optimized Range | Effect on Synthesis |
| Temperature | 80-90 °C | Promotes forward reaction, improving conversion rate. google.com |
| Pressure | 50-80 KPa | Enhances reaction efficiency and stability. google.com |
This interactive table displays optimized reaction parameters for the synthesis of this compound.
Custom Synthesis and Scalability in Research and Industrial Contexts
This compound can be synthesized in various quantities, from small laboratory batches to large industrial volumes, to meet diverse needs. ereztech.com Companies offer custom synthesis services for this compound, allowing for the procurement of specific quantities and purities required for research and development purposes. ereztech.com
On an industrial scale, the production of chlorosilanes is a well-established process. The Müller-Rochow direct process, which involves reacting silicon with methyl chloride in the presence of a copper catalyst, is a primary method for producing methylchlorosilanes, the foundational building blocks for many silicon-based chemicals. google.comsilicones.eu While this process directly yields compounds like dimethyldichlorosilane, the underlying principles of large-scale chlorosilane handling and purification are directly relevant to the industrial production of more specialized chlorosilanes like this compound. google.comsilicones.eugoogle.com The scalability of the synthesis from its precursors, which are often derived from such large-scale processes, allows for its use in applications demanding significant quantities, such as in the electronics industry for thin-film deposition. google.com
Reactivity and Mechanistic Investigations of Tris Dimethylamino Chlorosilane
Fundamental Reactivity Patterns
The fundamental reactivity of tris(dimethylamino)chlorosilane is centered around the electrophilic silicon atom, which is susceptible to nucleophilic attack, and the behavior of the dimethylamino groups.
Nucleophilic Substitution at the Silicon Center
Nucleophilic substitution at the silicon center is a characteristic reaction of this compound. The silicon-chlorine bond is readily cleaved by a variety of nucleophiles, leading to the displacement of the chloride ion. This reactivity is analogous to that of other chlorosilanes, though the steric bulk and electronic effects of the three dimethylamino groups can influence the reaction kinetics and mechanism. nih.gov
The general reaction can be represented as: (CH₃)₂N)₃Si-Cl + Nu⁻ → (CH₃)₂N)₃Si-Nu + Cl⁻
Common nucleophiles that react with this compound include water, alcohols, and amines. For instance, the reaction with amines leads to the formation of aminosilanes, a process that is fundamental in the synthesis of various silicon-nitrogen compounds. rsc.org The reaction of chlorosilanes with amines is a well-established method for forming Si-N bonds, driven by the formation of a stable ammonium (B1175870) salt byproduct. rsc.org While specific kinetic data for the nucleophilic substitution of this compound is not extensively documented in publicly available literature, studies on similar aminosilane (B1250345) systems suggest that the reaction rate is influenced by the nucleophilicity of the attacking species and the steric hindrance at the silicon center. nih.gov
Hydrolytic Behavior and Silanol Formation Pathways
This compound is sensitive to moisture and undergoes hydrolysis, a reaction where the Si-Cl and subsequently the Si-N bonds are cleaved by water. acs.org The initial step is the rapid hydrolysis of the silicon-chlorine bond to form tris(dimethylamino)silanol and hydrochloric acid.
(CH₃)₂N)₃Si-Cl + H₂O → (CH₃)₂N)₃Si-OH + HCl
The newly formed tris(dimethylamino)silanol is itself susceptible to further hydrolysis, where the dimethylamino groups are replaced by hydroxyl groups, or condensation reactions. The hydrolysis of the Si-N bond in aminosilanes is a known process, leading to the formation of silanols and the corresponding amine. acs.org Computational studies on the hydrolysis of chlorosilanes indicate that the reaction mechanism can be complex, often involving the participation of multiple water molecules that act as proton relays, thereby lowering the activation energy barrier. researchgate.netresearchgate.net
The resulting silanol, tris(dimethylamino)silanol, can then undergo self-condensation to form siloxanes, with the elimination of water or dimethylamine (B145610). The condensation of silanols is a key process in the formation of silicone polymers. nih.gov The stability of tris(dimethylamino)silanol and its propensity to condense would be influenced by factors such as pH, temperature, and concentration. Studies on related aminosilanes have shown that they can react with surface silanols, indicating the reactivity of the Si-N bond towards hydroxyl groups. capes.gov.br
Interactions with Lewis Acidic Species
The presence of lone pairs of electrons on the nitrogen atoms of the dimethylamino groups, as well as on the chlorine atom, allows this compound to act as a Lewis base, interacting with various Lewis acids.
Formation and Structural Elucidation of Coordination Complexes
This compound reacts with strong Lewis acids to form coordination complexes or adducts. A notable example is its reaction with aluminum chloride (AlCl₃). acs.org In this reaction, the lone pair of electrons on one of the nitrogen atoms of the dimethylamino groups coordinates to the electron-deficient aluminum atom, forming a stable adduct.
X-ray crystallographic studies of the adduct formed between this compound and aluminum chloride have provided detailed structural information. acs.org These studies are crucial in understanding the nature of the bonding and the structural changes that occur upon complexation. An electron-diffraction study of gaseous this compound has shown it to be consistent with a C₃ model with planar nitrogen atoms. rsc.org
| Compound | Lewis Acid | Coordination Site | Key Structural Features |
| This compound | AlCl₃ | Nitrogen of a dimethylamino group | Formation of a N→Al dative bond. acs.org |
Spectroscopic Analysis of Adduct Formation
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for characterizing the formation of adducts between this compound and Lewis acids.
Upon adduct formation, changes in the chemical environment of the nuclei are reflected in their NMR spectra. For instance, in the reaction with aluminum chloride, the ¹H and ¹³C NMR spectra would show shifts in the signals corresponding to the dimethylamino groups, particularly the one involved in coordination. More significantly, ²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atom. The chemical shift of the silicon nucleus is sensitive to the nature of its substituents and any coordination changes. nih.govcapes.gov.brresearchgate.net
Infrared spectroscopy can also be used to monitor adduct formation. The vibrational frequencies of the Si-N and Si-Cl bonds, as well as the vibrational modes of the dimethylamino groups, are expected to shift upon coordination to a Lewis acid. These shifts provide information about the changes in bond strength and geometry upon complexation.
| Spectroscopic Technique | Observed Changes Upon Adduct Formation | Information Gained |
| ¹H NMR | Shift in the signals of the dimethylamino protons. | Identification of the coordinated ligand and changes in its electronic environment. |
| ¹³C NMR | Shift in the signals of the dimethylamino carbons. | Corroborates the information from ¹H NMR. |
| ²⁹Si NMR | Change in the chemical shift of the silicon nucleus. | Information about the electronic density at the silicon center. |
| IR Spectroscopy | Shifts in the vibrational frequencies of Si-N and Si-Cl bonds. | Information on the changes in bond strengths upon coordination. |
Gas-Phase Decomposition and Thermochemical Studies
The decomposition of such compounds can proceed through various pathways, including homolytic cleavage of the Si-Cl, Si-N, or C-H bonds to form radical species. nih.gov For example, the pyrolysis of methyltrichlorosilane (B1216827) has been shown to primarily proceed via Si-C bond homolysis. nih.gov The presence of dimethylamino groups might introduce alternative decomposition routes, such as the elimination of dimethylamine or other nitrogen-containing fragments.
| Thermochemical Parameter | Significance | Method of Determination |
| Enthalpy of Formation | Determines the overall stability of the molecule. | Often calculated using computational methods (e.g., G2MP2, G3B3). researchgate.net |
| Bond Dissociation Energy (Si-Cl) | Energy required to break the Si-Cl bond, indicating its strength and thermal lability. | Can be estimated from thermochemical cycles or calculated computationally. gelest.com |
| Bond Dissociation Energy (Si-N) | Energy required to break the Si-N bond, relevant to decomposition pathways involving the dimethylamino groups. | Can be estimated from thermochemical cycles or calculated computationally. researchgate.netgelest.com |
Energetics of Si-N, N-C, and Si-Cl Bond Cleavage
The stability and reactivity of this compound are intrinsically linked to the strength of its chemical bonds. Theoretical studies have delved into the energetics of bond cleavage to predict its behavior in various chemical processes, such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Theoretical calculations have shown that the Si-N bond is the most susceptible to cleavage in aminosilane precursors during reactions with hydroxyl (-OH) surface groups. This is a critical step in the adsorption of the precursor onto a substrate. For the broader family of methylaminosilanes, the Si-N bond has been identified as the weakest, making it the most likely to break during initial surface reactions. researchgate.net
In a related study on bis(dimethylamino)silane (BDMAS), a molecule with similar bonding motifs, the energy required to break the N-CH3 bond was found to be 80.6 kcal·mol⁻¹, while the Si-N and Si-H bonds both required 87.4 kcal·mol⁻¹. nih.gov This suggests that under certain conditions, N-C bond cleavage can be competitive with Si-N bond cleavage. When comparing BDMAS to tris(dimethylamino)silane (B81438), it was noted that the N-CH3, Si-N, and Si-H bonds in BDMAS are all more easily ruptured, indicating that BDMAS could be a more reactive precursor. nih.gov
Further investigations into the dissociation of tris(dimethylamino)silane on hot tungsten and tantalum surfaces revealed that the process is catalytic. nih.gov Experimental activation energies for the formation of dissociation products were found to be lower than those calculated for gas-phase homolytic cleavage, supporting the role of the metal surface in lowering the energy barriers for bond breaking. nih.gov Specifically, theoretical calculations for the gas-phase decomposition of tris(dimethylamino)silane indicated an activation barrier of 328 kJ mol⁻¹ (approximately 78.4 kcal/mol) for the concerted pathway to form N-methyl methyleneimine, which is considered the most energetically favorable route among several unimolecular decomposition pathways. nih.gov
The following table summarizes the bond dissociation energies for a related aminosilane, providing insight into the relative bond strengths within this class of compounds.
| Bond Type | Dissociation Energy (kcal·mol⁻¹) |
| N-CH₃ (in BDMAS) | 80.6 nih.gov |
| Si-N (in BDMAS) | 87.4 nih.gov |
| Si-H (in BDMAS) | 87.4 nih.gov |
Characterization of Transient Reactive Intermediates
The decomposition of this compound, particularly under thermal or catalytic conditions, proceeds through the formation of transient reactive intermediates. Identifying these species is crucial for understanding the reaction mechanisms and final product distributions.
Studies on the catalytic dissociation of tris(dimethylamino)silane on hot tungsten and tantalum surfaces have successfully identified key gas-phase intermediates. nih.gov Using 10.5 eV vacuum ultraviolet laser single-photon ionization coupled with time-of-flight mass spectrometry, researchers detected the formation of a methyl radical (•CH₃) and N-methyl methyleneimine (CH₂=NCH₃) . nih.gov
The formation of these intermediates was observed to be dependent on the filament temperature. At lower temperatures (900–1300 °C), the production of the methyl radical is favored, suggesting that N-C bond cleavage is a dominant initial step in this regime. nih.gov Conversely, at higher temperatures (1400–2000 °C), the formation of N-methyl methyleneimine becomes more prominent, indicating a different reaction pathway or subsequent reactions of initially formed radicals. nih.gov The transition between these temperature regimes suggests a shift in the rate-limiting step of the surface reaction. nih.gov
Theoretical studies on the related precursor bis(dimethylamino)silane (BDMAS) also predict the formation of methyleneimine and silanimine species upon decomposition. nih.gov While not directly observed for this compound in the cited study, the formation of four different methyleneimine species and three silanimine species from BDMAS suggests that similar intermediates could be expected from the decomposition of this compound under appropriate conditions. nih.gov At lower temperatures, the production of N-methyl methyleneimine is favored, while higher temperatures promote the formation of N-methylsilanimine and 1-dimethylamino-N-methylsilanimine. nih.gov
The identified transient species from the catalytic dissociation of tris(dimethylamino)silane are summarized in the table below.
| Intermediate Species | Chemical Formula |
| Methyl Radical | •CH₃ |
| N-methyl methyleneimine | CH₂=NCH₃ |
Surface Reaction Mechanisms in Deposition Processes
Dissociative Chemisorption on Hydroxylated Substrates
The initial interaction of tris(dimethylamino)silane with a hydroxylated surface, such as SiO₂, is a critical step in deposition processes like ALD. This interaction typically proceeds via dissociative chemisorption, where the precursor molecule reacts with the surface hydroxyl groups, leading to the formation of a covalent bond with the surface and the release of a byproduct.
First-principles theoretical studies have elucidated the mechanism of tris(dimethylamino)silane chemisorption on a hydroxylated SiO₂(001) surface. acs.orgresearchgate.net The process begins with the physisorption of the tris(dimethylamino)silane molecule onto the surface. Subsequently, a dissociative reaction occurs where a Si-N bond in the precursor cleaves, and the silicon atom forms a bond with a surface oxygen atom from a hydroxyl group. Simultaneously, the hydrogen atom from the surface hydroxyl group transfers to the nitrogen atom of the cleaved dimethylamino ligand, forming a volatile dimethylamine ((CH₃)₂NH) molecule as a byproduct, which then desorbs from the surface.
Computational results indicate that the sequential dissociation of the dimethylamino ligands can occur. acs.orgresearchgate.net However, the dissociation is energetically favorable only up to the second step, resulting in dimethylaminosilylenyl groups anchored to the surface. acs.orgresearchgate.net Further dissociation of the third dimethylamino group is considered energetically forbidden under typical ALD processing conditions. acs.orgresearchgate.net This incomplete dissociation can lead to a lower density and compositionally impure SiO₂ film with a reduced deposition rate. acs.orgresearchgate.net The residual dimethylamino groups can also cause steric hindrance, preventing the dense packing of the deposited species. researchgate.net
The primary source of carbon and nitrogen impurities in films deposited using tris(dimethylamino)silane is attributed to the incomplete substitution of the dimethylamino ligands. researchgate.net Increasing the deposition temperature can help to reduce the concentration of these impurities as more of the residual ligands are removed. researchgate.net
The key steps in the dissociative chemisorption process are outlined below:
| Step | Description |
| 1. Physisorption | Tris(dimethylamino)silane molecule adsorbs onto the hydroxylated surface. |
| 2. First Dissociation | A Si-N bond cleaves, and the Si atom bonds to a surface oxygen. A surface proton transfers to the leaving dimethylamino group, forming dimethylamine. |
| 3. Second Dissociation | A second dimethylamino group can dissociate via a similar mechanism. |
| 4. Incomplete Dissociation | The third dimethylamino group is difficult to remove under typical conditions, leading to residual ligands on the surface. acs.orgresearchgate.net |
Self-Catalysis Phenomena Driven by Amino Ligands
In certain deposition processes involving aminosilane precursors, the amino ligands themselves, or the byproducts they form, can play a catalytic role in the surface reactions. This phenomenon of self-catalysis can significantly influence the reaction kinetics and the properties of the resulting film.
While direct evidence for self-catalysis by the amino ligands of this compound is not explicitly detailed in the provided search results, the behavior of similar aminosilane precursors suggests its possibility. For instance, in the deposition of SiO₂, the reaction mechanism can be influenced by the nature of the ligands. The amino ligands, once cleaved from the silicon precursor, exist on the surface or in the gas phase as species like dimethylamine. These amine species are basic and can potentially catalyze subsequent surface reactions, such as the reaction of the remaining surface species with the co-reactant (e.g., an oxidizing agent).
The presence of amino groups on the growing film surface can also influence the adsorption and reaction of subsequent precursor molecules. The lone pair of electrons on the nitrogen atom of a bound or free amine can interact with incoming precursor molecules, potentially lowering the activation energy for their reaction with the surface.
Furthermore, studies on the catalytic dissociation of tris(dimethylamino)silane on hot metal surfaces demonstrate that the molecule can be catalytically cracked. nih.gov While this is an external catalytic process, it highlights the susceptibility of the molecule to catalytic decomposition pathways. It is plausible that the amine byproducts could facilitate similar bond-breaking and bond-forming reactions on the substrate surface during a deposition process, constituting a form of self-catalysis.
Applications in Advanced Materials and Device Fabrication
Precursor in Thin Film Deposition Technologies
Tris(dimethylamino)chlorosilane serves as a critical precursor molecule in the deposition of thin films, which are foundational to modern electronics and materials science. Its chemical structure and reactivity are particularly well-suited for controlled, layer-by-layer growth processes.
Atomic Layer Deposition (ALD) of Silicon-Containing Films
Atomic Layer Deposition (ALD) is a sophisticated technique that allows for the deposition of ultrathin, highly conformal films with atomic-level precision. This process relies on sequential, self-limiting surface reactions. This compound has emerged as a valuable precursor in ALD for creating a variety of silicon-containing films.
Plasma-Enhanced Atomic Layer Deposition (PEALD) utilizes plasma to provide the energy needed for surface reactions, often allowing for lower deposition temperatures compared to thermal processes. This is particularly advantageous for temperature-sensitive substrates. This compound has been successfully employed in PEALD to deposit high-quality dielectric and barrier layers, which are essential components in integrated circuits and other electronic devices.
For instance, silicon nitride (SiNx) thin films, critical for applications in logic and memory devices, have been deposited using this compound in a PEALD process. sigmaaldrich.comaip.org The use of a remote nitrogen-forming gas plasma allows for the deposition of SiNx, although initial studies reported carbon impurities of 5–10%. sigmaaldrich.com Subsequent research focused on optimizing the process to improve film properties. sigmaaldrich.com PEALD of silicon oxide (SiOx) films from this compound has also been investigated, with studies exploring the impact of process parameters on film stoichiometry and quality. mdpi.com The technique is seen as a promising route for producing SiNx/SiO2 superlattice films. mdpi.com
The additional energy from the plasma in PEALD enhances the reactivity of the precursors at lower temperatures, which is a significant advantage for modern semiconductor manufacturing. nih.gov
Thermal Atomic Layer Deposition relies on heat to drive the self-limiting surface reactions. This compound, in conjunction with an oxygen source like ozone (O₃), is used for the thermal ALD of silicon dioxide (SiO₂) films. confex.comepa.govresearchgate.net Comprehensive studies have shown that SiO₂ grows linearly at various temperatures, with the growth rate increasing at higher temperatures. epa.govresearchgate.net These films exhibit excellent interfacial quality, making them suitable for high-quality gate insulators in transistors and other electronic components. epa.gov
While thermal ALD of silicon nitride using non-chlorosilane-based precursors has not been widely reported, the focus has primarily been on chlorosilanes with ammonia (B1221849) or hydrazine. nih.govresearchgate.net However, this compound has been a key organosilane precursor in the development of PEALD processes for silicon nitride. sigmaaldrich.com
The properties of the deposited films are highly dependent on the process parameters used during ALD. In the PEALD of silicon oxide films using this compound, parameters such as the plasma oxidation time and the composition of the plasma have a significant effect on the chemical structure of the resulting films. mdpi.com
Research has shown that increasing the plasma oxidation time in a pure oxygen plasma can lead to a higher proportion of retained carbon in the form of Si-CH₃ groups and preserved nitrogen as Si-N. mdpi.com Conversely, shorter oxidation times and the use of an O₂ + Ar plasma mixture favor the formation of purer SiOₓ films. mdpi.com One study investigated the effects of process temperature, precursor pulse time, and plasma oxidation time on the film's thickness and stoichiometry, noting an increase in the growth per cycle (GPC) with temperature (up to 175°C), oxidation time (up to 10 s), and precursor pulse time (up to 8 s). mdpi.com
The composition of the plasma, specifically the addition of helium to an oxygen plasma, can also influence the deposition rate. It has been observed that the deposition rate increases when helium is added compared to using only oxygen. researchgate.net
The nature of the substrate plays a crucial role in the initial stages of ALD growth. The chemical inertness of some surfaces, particularly on two-dimensional (2D) materials like graphene and transition metal dichalcogenides, presents a challenge for the nucleation of high-κ dielectrics. mdpi.comresearchgate.net The lack of out-of-plane bonds on these pristine surfaces makes the initial adsorption and reaction of precursor molecules difficult. mdpi.comresearchgate.net
However, the underlying substrate supporting the 2D material can influence the deposition process. For example, metallic substrates such as copper or gold have been shown to enhance the nucleation of Al₂O₃ and HfO₂ on monolayer graphene and MoS₂. mdpi.comresearchgate.net This substrate-driven enhancement is a key area of research for integrating high-quality dielectrics with 2D materials for advanced electronic applications. The electronegativity difference between the atoms in the substrate's top layer can correlate with the growth per cycle (GPC) of the deposited film. For instance, a correlation has been found between the GPC of ALD-SiO₂ films and the electronegativity difference of the underlying M-O layer (where M can be Si, Al, Ti, or Hf). researchgate.net
The characteristics of the films deposited using this compound are critical for their performance in devices. Key properties include the growth rate, conformality, purity, and density.
The growth rate , or growth per cycle (GPC), for thermal ALD of SiO₂ using Tris(dimethylamino)silane (B81438) and ozone varies with temperature. At 100°C, the GPC is approximately 0.2 Å/cycle, increasing to around 0.7 Å/cycle at 200°C and then slightly decreasing to 0.6 Å/cycle at 300°C. confex.com In higher temperature regimes (400 to 600°C), a self-limiting growth with a rate of about 0.9 Å/cycle has been observed. researchgate.net For PEALD of silicon nitride, the GPC is typically less than 1 Å/cycle. researchgate.net
Conformality refers to the ability of the film to evenly coat complex, high-aspect-ratio structures. Thermal ALD of SiO₂ using Tris(dimethylamino)silane has demonstrated excellent conformality. researchgate.net Similarly, PEALD of silicon nitride is sought after for its ability to produce highly conformal films. nih.gov
The purity of the deposited films is crucial, as impurities can degrade electrical performance. While initial PEALD of SiNₓ from this compound showed carbon impurities, subsequent efforts have aimed to reduce these. sigmaaldrich.comnih.gov High-purity SiO₂ films with low levels of carbon and nitrogen can be achieved under optimized conditions. aip.org
Density is another important film property. For PEALD SiNₓ films, densities of 2.4 g/cm³ have been reported. sigmaaldrich.com
The following table summarizes some of the reported film characteristics for processes using Tris(dimethylamino)silane.
| Deposition Method | Film Type | Precursor System | Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Density (g/cm³) | Reference |
| Thermal ALD | SiO₂ | Tris(dimethylamino)silane / O₃ | 100 | ~0.2 | - | confex.com |
| Thermal ALD | SiO₂ | Tris(dimethylamino)silane / O₃ | 200 | ~0.7 | - | confex.com |
| Thermal ALD | SiO₂ | Tris(dimethylamino)silane / O₃ | 300 | ~0.6 | - | confex.com |
| Thermal ALD | SiO₂ | Tris-DMAS / O₃/O₂ | 400-600 | ~0.9 | - | researchgate.net |
| PEALD | SiNₓ | Tris(dimethylamino)silane / N₂/H₂ plasma | 350 | < 1 | 2.4 | sigmaaldrich.comresearchgate.net |
Chemical Vapor Deposition (CVD) of Advanced Silicon Materials
Chemical Vapor Deposition is a cornerstone technique for producing high-purity thin films. In this process, a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. Aminosilanes are increasingly favored as precursors due to their chemical characteristics.
Low-Pressure Chemical Vapor Deposition (LPCVD) is a variant of CVD conducted at sub-atmospheric pressures, which helps to reduce unwanted gas-phase reactions and improve film uniformity over the substrate. nandne.com While research often focuses on the closely related and environmentally benign precursor Tris(dimethylamino)silane (TDMAS), the findings provide significant insight into the LPCVD applications of aminosilanes for creating advanced silicon materials. cambridge.org
In the LPCVD of silicon nitride films using TDMAS and ammonia (NH₃), the growth kinetics are studied as a function of deposition temperature, total pressure, and gas flow ratios. cambridge.org Under optimal conditions, the resulting films are found to be essentially stoichiometric (Si₃N₄) and amorphous. cambridge.org A key characteristic of these films is their high tensile stress. cambridge.org The process allows for the deposition of films with a refractive index closely matching that of pure silicon nitride. cambridge.org
The properties of these films are highly dependent on the deposition temperature. Film density, for instance, tends to increase with higher deposition temperatures up to 800 °C. cambridge.org Beyond this point, gas-phase nucleation can occur, leading to a decrease in density. cambridge.org Correspondingly, the hardness and Young's modulus of the films also improve with temperature, reaching saturation values of approximately 20 GPa and 185 GPa, respectively, at temperatures above 800 °C. cambridge.org Despite high deposition temperatures, Fourier-transform infrared spectroscopy (FTIR) reveals the presence of hydrogen within the films. cambridge.org LPCVD is widely used to deposit materials like polysilicon, silicon nitride, and silicon dioxide for applications such as insulators, dielectrics, and mechanical barriers in integrated circuits (ICs) and microelectromechanical systems (MEMS). nandne.comsvmi.com
| LPCVD Process Parameter | Observation/Resulting Film Property | Source(s) |
| Precursor System | Tris(dimethylamino)silane (TDMAS) and Ammonia (NH₃) | cambridge.org |
| Deposition Temperature | Affects film density, hardness, and Young's modulus. | cambridge.org |
| Film Composition | Essentially stoichiometric and amorphous silicon nitride. | cambridge.org |
| Refractive Index | Close to standard values for Si₃N₄ under optimized conditions. | cambridge.org |
| Mechanical Properties | High tensile stress; hardness and modulus increase with temperature. | cambridge.org |
| Hydrogen Content | Hydrogen is present even in films deposited at high temperatures. | cambridge.org |
Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a process that utilizes plasma to activate reactant gases, allowing film deposition to occur at significantly lower temperatures (typically 250°C to 400°C) than in traditional thermal CVD. ceitec.czphotonexport.com This lower thermal budget is crucial for fabricating devices that cannot withstand the high temperatures of LPCVD. photonexport.com
Dimethylaminosilanes, including Tris(dimethylamino)methylsilane, have been investigated as precursors for depositing silicon nitride-like films via PECVD. researchgate.net The plasma environment energetically fragments the precursor molecules, and the composition of the resulting film is highly dependent on the plasma conditions, such as input power. ceitec.czresearchgate.net For instance, using bis(dimethylamino)dimethylsilane, researchers found that high input power and a low monomer-to-argon ratio resulted in films with low carbon and high nitrogen content, achieving a refractive index of 1.87. researchgate.net
PECVD-deposited silicon nitride films are typically amorphous and non-stoichiometric, containing a significant amount of hydrogen (a-SiNₓ:H). This non-stoichiometry allows for the tuning of film properties like refractive index, stress, and etch resistance by adjusting process parameters. svmi.com Similarly, silicon oxynitride (SiON) films can be deposited by PECVD, with their refractive index being adjustable over a wide range (e.g., 1.45–2.0), making them suitable for applications in integrated optics. svmi.comresearchgate.net The addition of ammonia (NH₃) to the plasma can be beneficial, as the NH₃ plasma chemistry helps to reduce the carbon content in the deposited film. researchgate.net
| PECVD Film Property | Details | Source(s) |
| Deposition Temperature | Low temperature (below 500°C), suitable for temperature-sensitive substrates. | ceitec.czphotonexport.com |
| Film Composition | Amorphous, non-stoichiometric (a-SiNₓ:H), with tunable properties. | |
| Precursor Influence | Precursor chemistry (e.g., number of dimethylamine (B145610) groups) affects film structure. | researchgate.net |
| Silicon Nitride (SiN) | Used as passivation layers, diffusion barriers, and dielectrics. | svmi.com |
| Silicon Oxynitride (SiON) | Refractive index can be tuned for optical applications like waveguides. | svmi.comresearchgate.net |
Electron Cyclotron Resonance (ECR) PECVD is an advanced deposition technique that generates a high-density plasma remotely from the substrate. hideninc.comresearchgate.net This is achieved by using microwave energy in conjunction with a magnetic field, which causes electrons to resonate and efficiently ionize the gas at very low pressures (e.g., 1-2 mTorr). hideninc.comresearchgate.netmdpi.com
A key advantage of ECR-PECVD is its ability to produce high-quality, dense films at low temperatures (sometimes below 150°C) without the high-energy ion bombardment that can damage sensitive substrates in conventional PECVD systems. hideninc.comresearchgate.netmdpi.comsvc.org This makes it an ideal method for manufacturing advanced microelectronic and optoelectronic devices. hideninc.comelectrochem.org
ECR-PECVD is used to deposit high-quality silicon dioxide (SiO₂), silicon nitride (SiNₓ), and silicon oxynitride (SiOₓNᵧ) films. hideninc.comelectrochem.org For example, high-quality silicon nitride thin films for optical waveguides have been deposited at 140°C. researchgate.net The process allows for fine control over the film's stoichiometry and refractive index by adjusting the gas flow ratios. researchgate.netmdpi.com The low deposition temperature and pressure minimize the incorporation of hydrogen impurities compared to standard PECVD, which is particularly important for optical applications in the telecommunications C-band where N-H and Si-H bonds can cause absorption losses. researchgate.netmdpi.com
Functionalization and Surface Modification Applications
The reactivity of the chloro- group and the dimethylamino groups makes this compound and related compounds excellent candidates for surface modification. Silanization is a common method to alter the surface chemistry of materials, creating a durable, covalently bonded functional layer.
Silanes are widely used to modify the wettability of surfaces, transitioning them from hydrophilic (water-attracting) to hydrophobic (water-repelling). gelest.comresearchgate.net This is achieved by grafting silane (B1218182) molecules onto a surface that has hydroxyl (-OH) groups, such as glass, silica (B1680970), or many metal oxides. The dimethylamino groups on the silane can react with these surface hydroxyls, forming a stable bond and exposing the other parts of the molecule.
To induce hydrophobicity, silanes with non-polar alkyl groups are used. researchgate.net After the silane reacts with the surface, these alkyl groups form a new outermost layer with low surface energy, which repels water. nih.gov The effectiveness of the hydrophobic treatment is often measured by the water contact angle (WCA); a higher WCA indicates greater hydrophobicity. nih.gov For example, modifying mesoporous silica particles with a branched, non-fluorinated silane can increase the WCA from 25.4° to 135°. nih.gov This type of surface modification is crucial for applications such as self-cleaning surfaces, anti-stiction coatings, and moisture barriers. gelest.comnih.gov
Beyond hydrophobicity, surface functionalization with aminosilanes can significantly improve adhesion. nih.gov For instance, treating a poly(dimethylsiloxane) (PDMS) surface, which is inherently hydrophobic and poor for cell adhesion, with an aminosilane (B1250345) like (3-aminopropyl)triethoxysilane (APTES) can create a surface that favorably supports the adhesion and proliferation of cells. nih.gov The amino groups introduced onto the surface can then be used to covalently immobilize proteins, creating a biocompatible platform. nih.gov
In the formulation of coatings and sealants, aminosilanes function as crucial additives, often acting as crosslinkers or adhesion promoters. google.com When incorporated into a polymer matrix, these silanes can form durable covalent bonds between the polymer and an inorganic substrate or filler, a process known as coupling.
Aminosilanes can be used as crosslinkers in curable compositions to produce high-performance coatings that are resistant to markings and substantially transparent, thereby retaining high gloss. google.com Their inclusion in a formulation enhances the durability and environmental resistance of the final product. These functionalities are leveraged in a variety of applications, including architectural coatings, water repellents, and protective sealants. gelest.comgelest.com The ability of these compounds to react with moisture allows them to cure under ambient conditions, which is a desirable feature for many sealant and adhesive applications.
Role in Silicon-Based Polymer Synthesis and Modification
This compound serves as a critical building block and modifying agent in the field of silicon-based polymers. Its unique reactivity allows for the precise tailoring of polymer structures to achieve desired material properties.
Polymer Crosslinking for Enhanced Material Properties
Crosslinking is a fundamental process for transforming linear or branched polymers into three-dimensional networks, which significantly enhances their mechanical, thermal, and chemical stability. Organosilane compounds, including this compound and its derivatives, are instrumental in this process, particularly for silicone polymers like polydimethylsiloxane (B3030410) (PDMS). researchgate.net
The crosslinking mechanism generally involves the reaction of the silane with functional groups present on the polymer chains, such as hydroxyl (-OH) groups. researchgate.net In the case of chlorosilanes, the silicon-chlorine bond is highly reactive towards these hydroxyl groups, leading to the formation of stable siloxane (Si-O-Si) bridges between polymer chains and releasing hydrogen chloride as a byproduct. Similarly, related aminosilanes can react with hydroxyl-terminated polymers, serving as self-catalyzing crosslinkers to form robust silicone elastomers. google.com This process converts viscous liquid pre-polymers into solid, elastic materials with improved durability. researchgate.netgoogle.com The density of these crosslinks can be controlled by adjusting the amount of the silane crosslinker, allowing for fine-tuning of the final material's properties. researchgate.net
Table 1: Representative Polymer Crosslinking Application
| Component | Function | Resulting Material | Enhanced Properties |
|---|---|---|---|
| Hydroxyl-terminated Polydimethylsiloxane (PDMS) | Pre-polymer | Crosslinked Silicone Elastomer | Increased dimensional stability, elasticity, and thermal resistance. google.comevonik.com |
Precursor for Specialty Organosilicon Polymers
Beyond modifying existing polymers, this compound is a valuable precursor for the synthesis of specialty inorganic and organosilicon polymers from the ground up. These materials possess unique properties that are not achievable with conventional organic polymers.
Its utility as a precursor stems from the reactive sites on the molecule, which allow it to be incorporated into growing polymer chains. For instance, Tris(dimethylamino)silane is used as a single-source precursor in chemical vapor deposition (CVD) processes to create silicon carbonitride (SiCN) thin films. researchgate.net Furthermore, it can react with ammonia to form silicon nitride prepolymers, which are precursors to ceramic materials known for their high strength and thermal stability. gelest.com These applications are crucial in the manufacturing of high-performance coatings, sealants, and adhesives with exceptional heat and chemical resistance. watson-int.com
Table 2: this compound as a Polymer Precursor
| Resulting Specialty Polymer | Synthesis Method | Role of Silane | Key Features of Polymer |
|---|---|---|---|
| Silicon Carbonitride (SiCN) | Chemical Vapor Deposition (CVD) | Single-source precursor providing Si, C, and N atoms. researchgate.net | High hardness, thermal stability, and chemical inertness. |
Emerging Applications in Specialized Technologies
The versatility of this compound extends to several cutting-edge technological fields where materials with precisely controlled properties are essential.
Components for Energy Storage Systems (e.g., Li-ion Battery Separators)
Table 3: Application in Energy Storage
| Technology | Component | Role of Tris(dimethylamino)silane Derivative | Benefit |
|---|
Catalytic Roles and Precursor Functions in Organic Synthesis
In organic chemistry, this compound is a valuable reagent and building block for complex molecule synthesis. sigmaaldrich.comereztech.com Its primary function is to introduce the tris(dimethylamino)silyl group, –Si(N(CH₃)₂)₃, into a molecule. This group can serve as a bulky protecting group for reactive functional groups like alcohols, preventing them from participating in unwanted side reactions during a multi-step synthesis. researchgate.net
The compound also acts as a precursor for generating other reactive organosilicon species. While it is a reactant itself, its direct use as a catalyst is less common. However, the dissociation of related aminosilanes can be accelerated by catalytic surfaces, indicating its involvement in catalyzed processes. nih.gov Its utility lies in its ability to facilitate the construction of complex molecular architectures through controlled, stepwise reactions. researchgate.netresearchgate.net
Table 4: Functions in Organic Synthesis
| Function | Description | Example |
|---|---|---|
| Reagent/Precursor | Serves as a source of the tris(dimethylamino)silyl moiety. sigmaaldrich.comereztech.com | Introduction of a silicon atom into an organic framework. |
| Protecting Group Chemistry | The silyl (B83357) group can be attached to a functional group (e.g., an alcohol) to temporarily block its reactivity. researchgate.net | Protection of an alcohol during the modification of another part of the molecule. |
Advanced Pharmaceutical Intermediates and Drug Delivery Systems
The unique properties of organosilicon compounds are being leveraged in the pharmaceutical and biomedical fields. This compound and related silicon-based reagents serve as intermediates in the synthesis and modification of materials for advanced applications, including drug delivery and medical devices. gelest.comgelest.com Research has pointed to the potential of aminosilanes for use in biocompatible medical implants. evitachem.com
In drug delivery, polymer-based systems are designed to improve the solubility and circulation time of therapeutic agents. nih.gov this compound can be used as a chemical intermediate to build or functionalize these polymer carriers. For example, its reactive Si-Cl bond could be used to covalently link a drug molecule to a biocompatible polymer scaffold, creating a polymer-drug conjugate. nih.gov This approach allows for more controlled and targeted release of the active pharmaceutical ingredient in the body.
Table 5: Potential Roles in Pharmaceutical Technology
| Application Area | Potential Role of this compound | Underlying Chemistry |
|---|---|---|
| Drug Delivery Systems | Intermediate for synthesizing or modifying polymer-drug conjugates. nih.gov | Using the reactive Si-Cl bond to link drug molecules to polymer backbones. |
| Biocompatible Materials | Building block for biocompatible silicon-containing materials. evitachem.com | Formation of stable siloxane structures for medical implants or devices. |
Spectroscopic and Computational Characterization Methodologies
Spectroscopic Techniques for Chemical Structure and Compositional Analysis
Spectroscopy is a fundamental tool for elucidating the chemical nature of Tris(dimethylamino)chlorosilane and the materials synthesized from it. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and various surface-sensitive spectroscopies offer complementary information about the atomic-level structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton), ¹³C, and ²⁹Si, researchers can gain detailed information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show signals corresponding to the protons of the dimethylamino groups. The chemical shift, signal intensity, and splitting patterns of these signals can confirm the presence and environment of these groups.
¹³C NMR: Carbon-13 NMR is used to probe the carbon framework of the molecule. umich.edu In this compound, the ¹³C NMR spectrum would reveal the carbon atoms of the methyl groups attached to the nitrogen atoms. umich.edu Like ¹H NMR, the chemical shifts provide information about the electronic environment of the carbon atoms. umich.edu
²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying silicon-containing compounds. nih.govunige.ch It directly probes the silicon atom at the core of the this compound molecule. The chemical shift of the ²⁹Si nucleus is highly sensitive to its coordination environment and the nature of the substituents attached to it. unige.ch For instance, the replacement of a chlorine atom with other groups during a reaction would result in a significant change in the ²⁹Si chemical shift, making it an excellent tool for monitoring reaction progress and identifying products. nih.govunige.ch
Table 1: Representative NMR Data for Silane (B1218182) Derivatives
| Nucleus | Type of Silane Derivative | Typical Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| ²⁹Si | Chlorosilanes | Varies with substitution | rsc.org |
| ²⁹Si | Siloxanes | -49.2 to -76.5 | researchgate.net |
| ¹³C | [Tris(trimethylsilyl)methyl]dimethylsilanes | Narrow range for trimethylsilyl (B98337) groups | umich.edu |
| ¹H | Adamantane (reference) | Standard reference | nih.gov |
This table is for illustrative purposes and actual chemical shifts for this compound should be determined experimentally.
NMR spectroscopy is not only used for static structural analysis but also for dynamic studies. By acquiring spectra at different time intervals during a chemical reaction involving this compound, researchers can monitor the disappearance of reactant signals and the appearance of product signals, providing kinetic and mechanistic insights. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is a technique that identifies chemical bonds within a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.
For this compound, the FTIR spectrum would exhibit absorption bands corresponding to:
Si-N stretching vibrations: These are characteristic of the bond between the central silicon atom and the nitrogen atoms of the dimethylamino groups.
C-H stretching and bending vibrations: These arise from the methyl groups.
Si-Cl stretching vibration: This indicates the presence of the chlorine atom attached to the silicon.
FTIR is also instrumental in studying the surface adsorption and reaction of this compound on various substrates. researchgate.net When the molecule adsorbs onto a surface, changes in the vibrational frequencies of its bonds can be observed, providing information about the nature of the surface interaction. researchgate.net For example, the disappearance or shift of the Si-Cl band and the appearance of new bands can indicate the formation of new chemical bonds with the substrate, a key step in thin film deposition processes. researchgate.net
Table 2: Key FTIR Vibrational Modes for Silane-Related Species
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| Si-H stretching | ~2196 | Indicates presence of Si-H bonds | researchgate.net |
| Si-H bending | ~775, 744 | Confirms presence of Si-H bonds | researchgate.net |
| Si-O-C stretching | ~1085 | Indicates Si-O-C linkage | researchgate.net |
| Si-C stretching | ~812 | Indicates Si-C linkage | researchgate.net |
To analyze the elemental composition and chemical bonding states of thin films deposited using this compound, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are employed. These methods provide information about the top few nanometers of a material's surface. diva-portal.org193.140.108
X-ray Photoelectron Spectroscopy (XPS): XPS involves irradiating the sample with X-rays, which causes the ejection of core-level electrons. researchgate.net The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. researchgate.net The binding energy is unique to each element and its chemical state, allowing for elemental identification and the determination of oxidation states. researchgate.net For films grown from this compound, XPS can be used to quantify the amounts of silicon, nitrogen, carbon, and chlorine present. temple.edumdpi.com High-resolution scans of the Si 2p, N 1s, and C 1s regions can reveal the nature of the chemical bonding, for example, distinguishing between Si-N, Si-O, and Si-C bonds. temple.eduresearchgate.net
Auger Electron Spectroscopy (AES): AES is another surface analysis technique that provides elemental and chemical information. It involves bombarding the surface with an electron beam, which leads to the emission of Auger electrons. The kinetic energy of these electrons is characteristic of the elements present. AES can be used to create elemental maps of the surface and to perform depth profiling by combining it with ion sputtering to remove successive layers of the film.
Table 3: Representative XPS Binding Energies for Elements in Silane-Derived Films
| Element (Core Level) | Typical Binding Energy (eV) | Bonding State | Reference |
|---|---|---|---|
| Si 2p | ~101.8 | Si-N | temple.edu |
| N 1s | ~398.1 | Si-N | temple.edu |
Microscopic and Film Property Characterization Methods
Beyond spectroscopic analysis, understanding the physical characteristics of thin films deposited from this compound is crucial. Microscopic and optical techniques provide insights into the film's morphology, thickness, and optical properties.
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and topography of materials at high magnifications. researchgate.net It works by scanning a focused beam of electrons over the sample's surface and detecting the secondary or backscattered electrons that are emitted. researchgate.net
For thin films grown using this compound, SEM can reveal important information about:
Surface roughness and texture: SEM images can show whether the film surface is smooth or rough, and if there are any specific textures or patterns.
Presence of defects: The technique can identify cracks, pinholes, or other defects in the film.
Grain size and structure: For polycrystalline films, SEM can be used to visualize the size and shape of the crystalline grains. researchgate.net
This morphological information is critical as it can significantly influence the film's properties and performance in various applications.
Ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties (refractive index and extinction coefficient) of thin films. researchgate.net It measures the change in polarization of light upon reflection from a sample surface.
For films deposited from this compound, spectroscopic ellipsometry, which measures the optical response over a range of wavelengths, is particularly useful. dtu.dkmdpi.com By fitting the experimental data to an optical model, one can accurately determine:
Film thickness: Ellipsometry can measure film thickness with sub-nanometer precision. temple.edu
Refractive index: The refractive index is a measure of how much light bends when it enters the material and is related to the film's density. For silicon nitride films, the refractive index is a good indicator of the film's stoichiometry. mdpi.comaps.org An average refractive index of around 1.75 has been reported for some silicon nitride films. temple.edu
Porosity: By using effective medium approximation models, ellipsometry can also provide an estimate of the film's porosity.
These parameters are essential for the design and fabrication of optical coatings, dielectric layers in electronic devices, and other applications where the optical and physical properties of the film are critical.
Energy-Dispersive X-ray Analysis (EDX/EDS) for Elemental Composition
Energy-Dispersive X-ray Analysis (EDX or EDS) is a standard analytical technique frequently coupled with scanning electron microscopy (SEM) to determine the elemental composition of materials. thermofisher.comthermofisher.com This non-destructive method involves bombarding a sample with a focused electron beam, which causes the emission of characteristic X-rays from the atoms within the sample. thermofisher.com Each element produces X-rays at unique energy levels, allowing for their identification. thermofisher.com The intensity of the signal corresponds to the concentration of the element in the analyzed volume. thermofisher.com
In the context of materials synthesized using this compound, such as silicon nitride or silicon oxide films, EDX provides a rapid and effective way to verify the presence and relative quantities of silicon, nitrogen, carbon, and chlorine. microvisionlabs.com This is crucial for quality control in deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), ensuring the resulting films meet the desired stoichiometric and purity requirements. gelest.com The technique can be used to create elemental maps of a surface, providing a visual representation of the distribution of different elements. microvisionlabs.com
Modern EDX systems can provide quantitative results, expressing the elemental composition in weight or atomic percentages. microvisionlabs.com The analysis can be performed on very small areas, down to the micrometer scale, offering localized chemical information. microvisionlabs.com This capability is vital for analyzing thin films and nanostructures where the properties are highly dependent on the precise elemental makeup.
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods are indispensable for gaining a deep, molecular-level understanding of the behavior of this compound in various chemical processes. These approaches complement experimental findings by providing insights into reaction mechanisms, energetics, and kinetics that are often difficult or impossible to observe directly.
Density Functional Theory (DFT) for Reaction Mechanisms, Energetics, and Activation Barriers
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the reaction mechanisms, thermodynamics, and kinetics of chemical processes involving aminosilane (B1250345) precursors.
DFT calculations have been instrumental in elucidating the surface reaction mechanisms of aminosilane precursors during ALD. For instance, in a study on the ALD of zirconium oxide using a related precursor, DFT calculations revealed that the release of two dimethylamino ligands during the chemisorption of the zirconium precursor had low activation energies of 0.22 eV and 0.16 eV, respectively. rsc.org In contrast, the removal of the third dimethylamino ligand was found to be energetically unfavorable due to a high activation barrier. rsc.org This type of detailed mechanistic information is crucial for optimizing ALD process parameters.
Similarly, DFT has been used to explore the complex reaction pathways in the disproportionation of chlorosilanes, a process relevant to the production of silicon-based precursors. nih.gov These calculations can identify rate-determining steps and key intermediates, providing theoretical guidance for controlling reaction outcomes and improving the yield of desired products. nih.gov For example, DFT studies have shown that the dehydrogenation of dichlorosilane (B8785471) is the rate-limiting step in its disproportionation. nih.gov
Ab Initio Calculations for Decomposition Kinetics and Thermochemistry
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide highly accurate data on the thermochemical properties and decomposition kinetics of molecules. nih.govnih.gov These calculations are essential for understanding the thermal stability and decomposition pathways of precursors like this compound, particularly in high-temperature processes such as CVD.
A study on the decomposition of the related molecule bis(dimethylamino)silane (BDMAS) using ab initio methods at the CCSD(T)/6-311+G(2d,p)//B3LYP/6-311++G(d,p) level of theory provides a relevant comparison. nih.gov The study found that the energy required to break the N-Me bond in BDMAS is 80.6 kcal·mol⁻¹, which is lower than the cleavage energies for the Si-N and Si-H bonds (both 87.4 kcal·mol⁻¹). nih.gov The research suggested that BDMAS could be a more efficient precursor than tris(dimethylamino)silane (B81438) because its bonds are more easily ruptured. nih.gov Such computational investigations help in screening and selecting optimal precursors for specific deposition applications by predicting their decomposition behavior. nih.gov
The table below summarizes key activation and reaction enthalpy data for the decomposition of BDMAS, offering a comparative insight into the types of energetic parameters that can be determined for aminosilanes.
| Decomposition Pathway | Activation Enthalpy (ΔH₀‡) (kcal·mol⁻¹) | Reaction Enthalpy (ΔH₀) (kcal·mol⁻¹) |
| Concerted formation of N-dimethylaminosilyl methyleneimine by CH₄ elimination | 62.7 | 7.7 |
Data from a study on bis(dimethylamino)silane decomposition, providing a comparative example. nih.gov
Molecular Modeling and Simulation in Surface Interactions
Molecular modeling and simulation techniques are employed to study the complex interactions between precursor molecules and surfaces, which are fundamental to deposition processes. These models can simulate the adsorption, diffusion, and reaction of molecules on a substrate, providing a dynamic picture of film growth.
First-principles theoretical studies have been conducted on the dissociative chemisorption of tris(dimethylamino)silane (TDMAS) on hydroxylated SiO₂(001) surfaces. acs.org These simulations calculate the thermochemical energies and activation barriers for the elementary surface reaction steps. acs.org The results indicated that the sequential dissociation of TDMAS is limited, with further dissociation of the anchored surface species being energetically forbidden under typical ALD conditions. acs.org This finding helps to explain observations of low deposition rates and compositional impurities in the resulting films. acs.org
Future Research Directions and Outlook for Tris Dimethylamino Chlorosilane
The ongoing evolution of materials science and chemical synthesis necessitates a forward-looking perspective on key chemical compounds. Tris(dimethylamino)chlorosilane, with its unique reactivity, is poised for significant future investigation. Research is expected to advance across several key areas, from the fundamental development of its synthesis to its integration into next-generation technologies. The following sections outline the most promising future research directions and the broader outlook for this versatile organosilicon compound.
Q & A
Basic Physicochemical Properties and Handling Protocols
Q: What are the critical physicochemical properties of tris(dimethylamino)chlorosilane, and how do they influence its handling in laboratory settings? A:
- Key Properties : Molecular weight: 195.77 g/mol; density: 0.973 g/mL at 25°C; CAS: 13307-05-6. The compound is moisture-sensitive, requiring storage under inert atmospheres (e.g., argon or nitrogen) to prevent hydrolysis .
- Handling : Use Schlenk-line techniques or gloveboxes for air-sensitive manipulations. Avoid contact with water, as hydrolysis generates HCl and silanol byproducts, which can corrode equipment and pose inhalation hazards .
Spectroscopic Characterization Methods
Q: What spectroscopic techniques are recommended for characterizing this compound, and what spectral markers indicate purity? A:
- NMR : H NMR (CDCl): Peaks at δ 2.8–3.0 ppm (N–CH) and δ 0.1–0.3 ppm (Si–CH). Si NMR: Signal near δ −10 to −15 ppm confirms Si–Cl bonding .
- IR : Strong absorption at ~550 cm (Si–Cl stretch) and ~1250 cm (C–N stretch).
- GC-MS : Retention time and molecular ion peak (m/z 195) verify purity. Deviations suggest hydrolysis or dimethylamine contamination .
Reactivity in Silicon-Based Polymer Synthesis
Q: How does the steric and electronic profile of this compound affect its reactivity in silicon-based polymer synthesis compared to other aminochlorosilanes? A:
- Steric Effects : The bulky dimethylamino groups slow nucleophilic substitution compared to less hindered analogs (e.g., trimethylchlorosilane), favoring controlled polymerization .
- Electronic Effects : The electron-donating dimethylamino groups stabilize the silicon center, reducing electrophilicity. This necessitates higher temperatures or catalysts (e.g., Lewis acids) for reactions with alcohols or amines .
Table 1 : Reactivity Comparison of Chlorosilanes
| Compound | Si–Cl Bond Reactivity | Steric Hindrance |
|---|---|---|
| This compound | Moderate | High |
| Trimethylchlorosilane | High | Low |
| Trichlorosilane | Very High | Low |
Challenges in Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Q: What challenges arise when using this compound as a PECVD precursor for silicon nitride films, and how do deposition parameters influence film stoichiometry? A:
- Challenges : Low vapor pressure (due to high molecular weight) requires elevated temperatures for sublimation. Residual carbon from dimethylamino groups can incorporate into films, altering dielectric properties .
- Optimization :
- Temperature : 150–200°C for precursor delivery; substrate temperatures >300°C reduce carbon contamination.
- Gas Ratios : Higher NH/precursor ratios improve N:Si ratios but may increase stress in films .
Resolving Yield Discrepancies in Nucleophilic Substitutions
Q: How can researchers address inconsistent yields in nucleophilic substitution reactions involving this compound under anhydrous conditions? A:
- Moisture Control : Use molecular sieves or rigorous solvent drying (e.g., distillation over CaH). Monitor water content via Karl Fischer titration .
- Catalysts : Add 1–5 mol% of tetrabutylammonium fluoride (TBAF) to enhance Si–Cl bond activation.
- Analytical Validation : Track reaction progress via Si NMR to detect intermediate silanolates, which indicate incomplete substitution .
Computational Modeling of Hydrolysis Pathways
Q: What computational approaches predict the hydrolysis pathways of this compound, and how do they align with experimental data? A:
- DFT Studies : Simulate stepwise hydrolysis mechanisms. The first HO attack at Si–Cl has a lower activation barrier (~20 kJ/mol) than subsequent steps, consistent with experimental kinetic profiles .
- Kinetic Modeling : Pseudo-first-order kinetics fit observed HCl release rates, confirming rate-limiting Si–O bond formation post-hydrolysis .
Table 2 : Experimental vs. Computed Hydrolysis Activation Energies
| Step | Experimental (kJ/mol) | DFT (kJ/mol) |
|---|---|---|
| Si–Cl → Si–OH | 22 ± 3 | 19.5 |
| Si–OH → Si–O | 35 ± 4 | 32.1 |
Stability in Prolonged Storage
Q: What inert atmosphere techniques are critical for maintaining this compound stability during storage? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
